Bazedoxifene 5-|A-D-Glucuronide Bazedoxifene 5-|A-D-Glucuronide Bazedoxifene-5-Glucuronide is a metabolite of Bazedoxifene.
Brand Name: Vulcanchem
CAS No.: 328933-56-8
VCID: VC21353885
InChI: InChI=1S/C36H42N2O9/c1-22-28-20-27(46-36-33(42)31(40)32(41)34(47-36)35(43)44)14-15-29(28)38(30(22)24-8-10-25(39)11-9-24)21-23-6-12-26(13-7-23)45-19-18-37-16-4-2-3-5-17-37/h6-15,20,31-34,36,39-42H,2-5,16-19,21H2,1H3,(H,43,44)/t31-,32-,33+,34-,36+/m0/s1
SMILES: CC1=C(N(C2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O
Molecular Formula: C36H42N2O9
Molecular Weight: 646.7 g/mol

Bazedoxifene 5-|A-D-Glucuronide

CAS No.: 328933-56-8

Cat. No.: VC21353885

Molecular Formula: C36H42N2O9

Molecular Weight: 646.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Bazedoxifene 5-|A-D-Glucuronide - 328933-56-8

CAS No. 328933-56-8
Molecular Formula C36H42N2O9
Molecular Weight 646.7 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-6-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C36H42N2O9/c1-22-28-20-27(46-36-33(42)31(40)32(41)34(47-36)35(43)44)14-15-29(28)38(30(22)24-8-10-25(39)11-9-24)21-23-6-12-26(13-7-23)45-19-18-37-16-4-2-3-5-17-37/h6-15,20,31-34,36,39-42H,2-5,16-19,21H2,1H3,(H,43,44)/t31-,32-,33+,34-,36+/m0/s1
Standard InChI Key PAAXRVKIJQNQMY-VNOFEJHXSA-N
Isomeric SMILES CC1=C(N(C2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O
SMILES CC1=C(N(C2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O
Canonical SMILES CC1=C(N(C2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O

Bazedoxifene 5-|A-D-Glucuronide is a metabolite of Bazedoxifene, a selective estrogen receptor modulator (SERM) used primarily in the management of osteoporosis and menopausal symptoms in postmenopausal women. Bazedoxifene itself is known for its dual action as both an estrogen receptor agonist and antagonist, depending on the tissue type. The glucuronide metabolites, including Bazedoxifene 5-|A-D-Glucuronide, are formed through glucuronidation, a major metabolic pathway for Bazedoxifene.

Metabolic Pathway

Bazedoxifene undergoes glucuronidation primarily through UDP-glucuronosyltransferases (UGTs), resulting in the formation of its glucuronide metabolites, including Bazedoxifene 5-|A-D-Glucuronide . This metabolic pathway is significant because it minimizes the involvement of cytochrome P450 enzymes, which are often associated with drug interactions. The major route of elimination for Bazedoxifene and its metabolites is via the feces, with less than 1% excreted in the urine .

Research Findings

While specific research on Bazedoxifene 5-|A-D-Glucuronide is limited, studies on Bazedoxifene highlight its efficacy in managing osteoporosis and menopausal symptoms. Bazedoxifene increases bone mineral density and reduces the risk of vertebral fractures in postmenopausal women . Additionally, it has been shown to improve lipid profiles by reducing total cholesterol and LDL cholesterol while increasing HDL cholesterol .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator